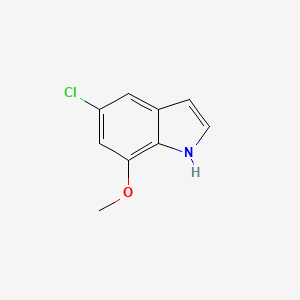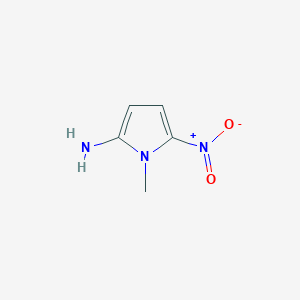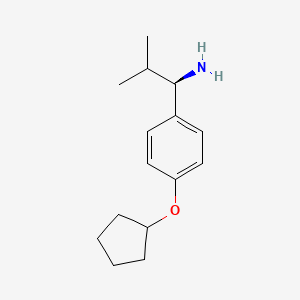
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol is a synthetic organic compound with the molecular formula C29H44N2O3 and a molecular weight of 468.67 g/mol This compound is characterized by the presence of a diazenyl group (–N=N–) and a hexyloxy group (–O–C6H13) attached to a phenyl ring, which is further connected to an undecanol chain
Méthodes De Préparation
The synthesis of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves several steps. One common method includes the following steps :
Diazotization: The starting material, 4-hexyloxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylundecanol in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials, particularly in the development of liquid crystals and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes, such as vision and photosynthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, where its photoresponsive properties can be utilized to control the release of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and coatings due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves its ability to undergo reversible trans-cis isomerization upon exposure to light . This photoisomerization process changes the molecular geometry and polarity of the compound, which can affect its interaction with other molecules and materials. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or altering the properties of materials in industrial applications.
Comparaison Avec Des Composés Similaires
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol can be compared with other similar compounds, such as :
4-((4-(Hexyloxy)phenyl)diazenyl)phenol: This compound lacks the undecanol chain, making it less hydrophobic and potentially less effective in certain applications.
4-((4-(Hexyloxy)phenyl)diazenyl)benzoic acid: The presence of a carboxylic acid group instead of a hydroxyl group can alter its reactivity and solubility.
4-((4-(Hexyloxy)phenyl)diazenyl)aniline:
The uniqueness of this compound lies in its combination of a diazenyl group, a hexyloxy group, and an undecanol chain, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C29H44N2O3 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
11-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C29H44N2O3/c1-2-3-4-13-24-33-28-19-15-26(16-20-28)30-31-27-17-21-29(22-18-27)34-25-14-11-9-7-5-6-8-10-12-23-32/h15-22,32H,2-14,23-25H2,1H3 |
Clé InChI |
WPVCFGMABSUIJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)



![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)






